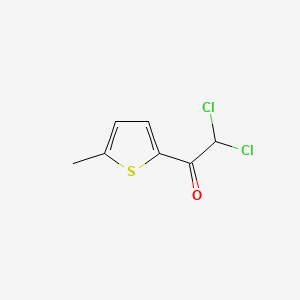![molecular formula C16H15NO4 B569275 ethyl 2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 956296-80-3](/img/structure/B569275.png)
ethyl 2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate is a complex organic compound that belongs to the class of furo[3,2-b]pyrroles. This compound is characterized by its unique structure, which includes a furan ring fused to a pyrrole ring, with a methoxyphenyl group and an ethyl ester functional group. The presence of these functional groups and the fused ring system imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multi-step organic synthesis One common method involves the cyclization of appropriate precursors under specific conditionsThe methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, and the ethyl ester group can be added through esterification reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, would be optimized based on the desired purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation .
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a variety of functional groups, such as halides, nitro groups, or alkyl groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which ethyl 2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, thereby modulating their activity. The compound’s structure allows it to interact with various molecular pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethyl 2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate include other furo[3,2-b]pyrrole derivatives, such as:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 4-Benzyl-4H-thieno[3,2-b]pyrrol-5-yl (1H-imidazol-1-yl)methanone
- Ethyl 5-chloro-4-formyl-2-phenyl-1-propyl-1H-pyrrole-3-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and fused ring system. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in certain applications, such as the development of new pharmaceuticals or materials .
Eigenschaften
CAS-Nummer |
956296-80-3 |
|---|---|
Molekularformel |
C16H15NO4 |
Molekulargewicht |
285.299 |
IUPAC-Name |
ethyl 2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-3-20-16(18)13-9-15-12(17-13)8-14(21-15)10-4-6-11(19-2)7-5-10/h4-9,17H,3H2,1-2H3 |
InChI-Schlüssel |
APWDDGCWIAEBAP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(O2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide](/img/structure/B569192.png)




![9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene](/img/structure/B569203.png)






